CB 168

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

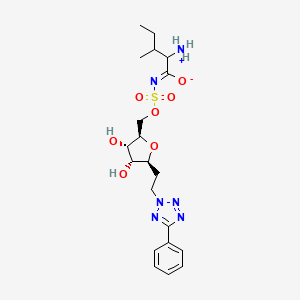

C20H30N6O7S |

|---|---|

Peso molecular |

498.6 g/mol |

Nombre IUPAC |

(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate |

InChI |

InChI=1S/C20H30N6O7S/c1-3-12(2)16(21)20(29)24-34(30,31)32-11-15-18(28)17(27)14(33-15)9-10-26-23-19(22-25-26)13-7-5-4-6-8-13/h4-8,12,14-18,27-28H,3,9-11,21H2,1-2H3,(H,24,29)/t12?,14-,15+,16?,17-,18+/m0/s1 |

Clave InChI |

RWVHZBGLSGPKLE-WFPUOJNTSA-N |

SMILES isomérico |

CCC(C)C(/C(=N/S(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)CCN2N=C(N=N2)C3=CC=CC=C3)O)O)/[O-])[NH3+] |

SMILES canónico |

CCC(C)C(C(=NS(=O)(=O)OCC1C(C(C(O1)CCN2N=C(N=N2)C3=CC=CC=C3)O)O)[O-])[NH3+] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to PCB Congener 168

This guide provides a comprehensive overview of Polychlorinated Biphenyl (PCB) congener 168, intended for researchers, scientists, and drug development professionals. It covers the chemical structure, physicochemical properties, toxicological effects, and relevant experimental protocols associated with this compound.

Introduction to PCB Congener 168

Polychlorinated biphenyls (PCBs) are a class of 209 individual chemical compounds, known as congeners, characterized by a biphenyl structure with a varying number of chlorine atoms.[1][2] PCB congener 168 is a specific, highly chlorinated compound within this family. Due to their chemical stability, PCBs were widely used in industrial applications such as dielectric fluids and coolants before being banned due to their environmental persistence and adverse health effects.[1][3]

PCB 168 is classified as a non-dioxin-like PCB.[4][5] Unlike dioxin-like PCBs that bind to the aryl hydrocarbon receptor (AhR) to exert their primary toxic effects, non-dioxin-like PCBs act through different mechanisms.[5][6] Pthis compound, having four chlorine atoms in the ortho positions (2, 2', 6, 6'), is a non-coplanar congener, which sterically hinders its rotation and prevents it from adopting the planar structure required for significant AhR binding.[1]

Chemical Structure and Properties

The fundamental structure of Pthis compound is a biphenyl molecule with eight chlorine atoms attached at specific positions on the two phenyl rings.

IUPAC Name: 2,2',3,3',4,4',5,5'-Octachlorobiphenyl[7]

CAS Number: 35694-08-7[8]

Chemical Formula: C₁₂H₂Cl₈[7]

Caption: 2D structure of 2,2',3,3',4,4',5,5'-Octachlorobiphenyl (Pthis compound).

| Property | Value | Source |

| Molecular Weight | 429.8 g/mol | [7] |

| Melting Point | 159°C | [8][9] |

| Boiling Point | 451.6 ± 40.0 °C (at 760 mmHg) | [8] |

| Water Solubility | 0.272 µg/L (at 25°C) | [8][9] |

| XLogP3 | 8.6 | [7] |

| Henry's Law Constant | 1.00e-05 atm-m³/mole | [8] |

Toxicology and Biological Effects

PCBs are recognized as persistent organic pollutants that bioaccumulate in the food chain. Exposure is associated with a range of adverse health effects, including impacts on the immune, reproductive, nervous, and endocrine systems.[3]

As a non-dioxin-like PCB, the toxicity of congener 168 is not mediated by the AhR pathway. Instead, non-dioxin-like PCBs are known to exert neurotoxic effects.[1][4] Studies have shown that these compounds can disrupt intracellular calcium signaling, which is a key mechanism of their neurotoxicity.[10] While specific toxicological data for Pthis compound is limited, it is structurally related to other non-dioxin-like PCBs that have been studied more extensively. Evidence from human studies shows that Pthis compound has been detected in blood serum, indicating human exposure and bioavailability.[11] In one set of studies, Pthis compound was found in 29 out of 35 people tested, with a geometric mean concentration of 2.18 ng/g (lipid weight) in blood serum.[11]

Signaling Pathways

A primary mechanism of action for many non-dioxin-like PCBs is the disruption of intracellular calcium (Ca²⁺) homeostasis.[10] Several ortho-substituted, non-coplanar PCBs have been shown to activate ryanodine receptors (RyRs), which are calcium channels located on the endoplasmic reticulum (ER).[12][13] This activation leads to the release of Ca²⁺ from intracellular stores into the cytoplasm.[10]

This disruption of Ca²⁺ signaling can interfere with numerous cellular processes, including neurotransmission, and is considered a key contributor to the neurodevelopmental toxicity associated with these compounds.[14][15] The structure-activity relationship suggests that congeners with two or more ortho-chlorines, like Pthis compound, are potent activators of RyRs.[13]

Caption: Non-dioxin-like PCBs can activate ryanodine receptors, causing Ca²⁺ release.

Experimental Protocols

The analysis of specific PCB congeners requires high-resolution techniques due to the complexity of PCB mixtures found in environmental and biological samples. U.S. Environmental Protection Agency (EPA) Method 1668 is the standard protocol for the determination of chlorinated biphenyl congeners.

This method is designed for the determination of all 209 chlorinated biphenyl congeners in water, soil, sediment, biosolids, and tissue samples by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).[16]

1. Sample Collection and Preservation:

-

Water Samples: Collect samples in certified PCB-free 1.1-liter (or larger) amber glass containers.[17]

-

Preservation: Samples must be protected from light and stored at <6°C. If residual chlorine is present, it should be quenched with sodium thiosulfate.[17][18]

2. Sample Extraction:

-

The sample is spiked with a solution containing isotopically labeled PCB congeners, which serve as internal standards for quantification.

-

Water (<1% solids): Extracted using solid-phase extraction (SPE) or separatory funnel liquid-liquid extraction with methylene chloride.[18]

-

Solid/Tissue Samples: Typically extracted using Soxhlet extraction or pressurized fluid extraction (PFE).

3. Extract Cleanup:

-

The raw extract contains numerous co-extracted interferences (e.g., pesticides, dioxins) that must be removed.[18]

-

Cleanup is a multi-step process that may include back-extraction with sulfuric acid and/or potassium hydroxide, followed by column chromatography using adsorbents like silica gel, alumina, and activated carbon.

4. Instrumental Analysis (HRGC/HRMS):

-

The cleaned extract is concentrated, and an injection internal standard is added.

-

The sample is injected into a high-resolution gas chromatograph (HRGC) equipped with a capillary column (e.g., SPB-octyl) to separate the individual congeners.[19]

-

The separated congeners are detected by a high-resolution mass spectrometer (HRMS) operating in selected ion monitoring (SIM) mode, which provides the necessary sensitivity and selectivity to identify and quantify congeners at picogram-per-liter (pg/L) levels.

5. Data Quantification:

-

Congeners are identified based on their retention time and the ion-abundance ratio of two exact mass-to-charge ratios (m/z's).

-

Quantification is performed using the isotope dilution method, comparing the response of the native congener to its corresponding labeled internal standard.

Caption: General workflow for PCB congener analysis using EPA Method 1668C.

Summary

PCB congener 168 (2,2',3,3',4,4',5,5'-Octachlorobiphenyl) is a highly chlorinated, non-coplanar PCB. Its toxicity is not mediated by the typical dioxin-like AhR pathway but is instead associated with neurotoxic mechanisms, such as the disruption of intracellular calcium homeostasis through the activation of ryanodine receptors. The analysis and quantification of Pthis compound in complex matrices require sophisticated and highly sensitive protocols like EPA Method 1668C. This guide provides the foundational technical information necessary for researchers in environmental science and toxicology to understand and investigate this specific congener.

References

- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 2. epa.gov [epa.gov]

- 3. epa.gov [epa.gov]

- 4. Dioxin-like and non-dioxin-like toxic effects of polychlorinated biphenyls (PCBs): implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PCBs: structure–function relationships and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | C12H2Cl8 | CID 37251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 2,2',3,3',4,4',5,5'-OCTACHLOROBIPHENYL CAS#: 35694-08-7 [m.chemicalbook.com]

- 10. academic.oup.com [academic.oup.com]

- 11. ewg.org [ewg.org]

- 12. ortho-substituted PCB95 alters intracellular calcium signaling and causes cellular acidification in PC12 cells by an immunophilin-dependent mechanism [pubmed.ncbi.nlm.nih.gov]

- 13. An Extended Structure–Activity Relationship of Nondioxin-Like PCBs Evaluates and Supports Modeling Predictions and Identifies Picomolar Potency of PCB 202 Towards Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PCB-95 Modulates the Calcium-Dependent Signaling Pathway Responsible for Activity-Dependent Dendritic Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

- 17. mde.maryland.gov [mde.maryland.gov]

- 18. Analytical Method [keikaventures.com]

- 19. apps.ecology.wa.gov [apps.ecology.wa.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,2',3,3',4,6,6'-Heptachlorobiphenyl (PCB 176)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the polychlorinated biphenyl (PCB) congener 2,2',3,3',4,6,6'-heptachlorobiphenyl, also known as PCB 176. Due to the limited availability of experimentally determined data for this specific congener, this document compiles a combination of computed values, estimated data from peer-reviewed sources, and experimental data for structurally similar heptachlorobiphenyl isomers to offer a thorough understanding of its environmental and physiological behavior. This guide also details standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) for the determination of key physicochemical parameters, which are crucial for the environmental risk assessment and toxicological evaluation of this persistent organic pollutant. Furthermore, a general metabolic pathway for highly chlorinated PCBs and a workflow for the experimental determination of the octanol-water partition coefficient are visualized to aid in comprehension.

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties. However, their persistence in the environment, potential for bioaccumulation, and adverse health effects have led to a global ban on their production. The 209 distinct PCB congeners exhibit a wide range of physicochemical properties and toxicities depending on the number and position of chlorine atoms.

2,2',3,3',4,6,6'-Heptachlorobiphenyl (PCB 176) is a highly chlorinated congener. A thorough understanding of its physicochemical properties is fundamental for predicting its environmental fate, transport, bioavailability, and toxicological profile. This guide aims to provide a detailed summary of these properties, present standardized methodologies for their measurement, and offer visual representations of relevant biological and experimental processes.

Physicochemical Properties

The determination of the physicochemical properties of highly chlorinated PCBs like PCB 176 is challenging due to their low volatility and hydrophobicity. Consequently, experimentally derived data for this specific congener are scarce. The following tables present a compilation of available data, including computed values for PCB 176 and experimental values for other heptachlorobiphenyl isomers for comparative purposes.

Table 1: General and Computed Properties of 2,2',3,3',4,6,6'-Heptachlorobiphenyl (PCB 176)

| Property | Value | Source |

| IUPAC Name | 1,2,3,5-tetrachloro-4-(2,3,6-trichlorophenyl)benzene | PubChem[1] |

| Synonyms | PCB 176, 2,2',3,3',4,6,6'-Heptachloro-1,1'-biphenyl | PubChem[1] |

| CAS Number | 52663-65-7 | PubChem[1] |

| Molecular Formula | C₁₂H₃Cl₇ | PubChem[1] |

| Molecular Weight | 395.3 g/mol | PubChem[1] |

| XLogP3-AA (Computed) | 7.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Table 2: Experimental and Estimated Physicochemical Properties of Heptachlorobiphenyls

| Property | Value | Congener | Type | Source |

| Melting Point (°C) | 130.6 | 2,2',3,3',4,5,6'-heptachlorobiphenyl (PCB 175) | Experimental | ChemicalBook[2] |

| 122 | 2,2',3,3',4,4',6-heptachlorobiphenyl (PCB 171) | Experimental | Stenutz | |

| Boiling Point (°C) | 479.43 | 2,2',3,3',4,5,6'-heptachlorobiphenyl (PCB 175) | Estimated | ChemicalBook[2] |

| Water Solubility (µg/L at 20°C) | 5.25 | 2,2',3,3',4,5,6'-heptachlorobiphenyl (PCB 175) | Experimental | ChemicalBook[2] |

| log Kow (Octanol-Water Partition Coefficient) | 6.90 | 2,2',3,3',4,4',6-heptachlorobiphenyl (PCB 171) | Not Specified | Stenutz |

| Vapor Pressure (mm Hg at 25°C) | 4.02 x 10⁻⁷ | 2,2',3,4,4',5,5'-heptachlorobiphenyl (PCB 180) | Not Specified | NCBI[3] |

| Henry's Law Constant (atm-m³/mol at 25°C) | Data not available for PCB 176 | - | - | - |

Note: The values presented for congeners other than PCB 176 are for comparative purposes and to provide an expected range for the properties of a heptachlorobiphenyl.

Experimental Protocols for Physicochemical Properties

The following sections detail the methodologies for determining key physicochemical properties as outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These standardized methods are crucial for generating reliable and comparable data for regulatory and scientific purposes.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance.[4][5][6][7] The choice of method depends on the physical state and properties of the substance.

-

Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner in a liquid bath or a metal block. The temperatures at which melting begins and is complete are recorded.

-

Hot Stage Method (Kofler Hot Bar): A small quantity of the substance is placed on a heated metal bar with a temperature gradient. The point at which the substance melts is observed and the corresponding temperature is determined.

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermoanalytical techniques measure the difference in heat flow (DSC) or temperature (DTA) between the sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.

Boiling Point (OECD Guideline 103)

This guideline provides various methods for determining the boiling point of liquid substances.[8][9][10]

-

Ebulliometer Method: An ebulliometer is used to measure the boiling point by determining the temperature at which the vapor pressure of the liquid equals the ambient pressure.

-

Dynamic Method: The substance is heated, and the vapor pressure is measured at various temperatures. The boiling point at a specific pressure is then determined from the vapor pressure curve.

-

Distillation Method: The substance is distilled, and the temperature of the vapor is measured as it condenses. This method is suitable for determining the boiling range of mixtures.

-

Siwoloboff Method: A small sample is heated in a capillary tube along with an inverted, sealed capillary. The temperature at which a continuous stream of bubbles emerges from the inner capillary is recorded as the boiling point.

Water Solubility (OECD Guideline 105)

This guideline details two primary methods for determining the water solubility of substances: the column elution method and the flask method.[11][12][13][14]

-

Column Elution Method: This method is suitable for substances with low solubility. A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured until saturation is reached.

-

Flask Method: A specific amount of the substance is agitated in water at a constant temperature for a sufficient time to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separating any undissolved material.

Vapor Pressure (OECD Guideline 104)

This guideline presents several methods for measuring vapor pressure, applicable to different pressure ranges.[15][16][17][18]

-

Dynamic Method (Cottrell's Method): The boiling temperature of the substance is measured at different controlled pressures.

-

Static Method: The substance is placed in a closed system at a constant temperature, and the pressure of the vapor in equilibrium with the substance is measured directly.

-

Isoteniscope Method: This is a type of static method where the pressure of the vapor is balanced against a column of a manometric liquid.

-

Effusion Method (Knudsen Effusion): The rate of mass loss of a substance effusing through a small orifice into a vacuum is measured. The vapor pressure is then calculated from this rate.

-

Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.

Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117, and 123)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity. Several OECD guidelines are available for its determination.

-

Shake Flask Method (OECD Guideline 107): This is the traditional method where the substance is dissolved in a mixture of n-octanol and water and shaken until equilibrium is reached.[19] The concentrations of the substance in both phases are then measured to calculate Kow. This method is generally suitable for log Kow values between -2 and 4.[19]

-

HPLC Method (OECD Guideline 117): This method estimates the log Kow based on the retention time of the substance on a reverse-phase high-performance liquid chromatography (HPLC) column. The column is calibrated using reference compounds with known log Kow values.

-

Slow-Stirring Method (OECD Guideline 123): This method is designed for highly hydrophobic substances (log Kow > 4).[20] It involves slowly stirring a mixture of water, n-octanol, and the test substance to avoid the formation of micro-emulsions, which can interfere with accurate measurements.

Mandatory Visualizations

General Metabolic Pathway of Highly Chlorinated PCBs

The metabolism of PCBs is a critical factor in their toxicity and elimination from the body. Highly chlorinated PCBs are generally resistant to metabolism, but they can be slowly transformed, primarily by the cytochrome P450 (CYP) enzyme system in the liver.[21][22][23]

Caption: General metabolic pathway of a highly chlorinated PCB.

Experimental Workflow for Octanol-Water Partition Coefficient (Slow-Stirring Method)

The following diagram illustrates the key steps involved in determining the octanol-water partition coefficient (Kow) for a hydrophobic substance like PCB 176 using the slow-stirring method (based on OECD Guideline 123).

References

- 1. 2,2',3,3',4,6,6'-Heptachlorobiphenyl | C12H3Cl7 | CID 63097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2',3,3',4,5,6'-HEPTACHLOROBIPHENYL CAS#: 38411-25-5 [m.chemicalbook.com]

- 3. Table 4-7, Physical and Chemical Properties of Several Congeners of Polychlorinated Biphenyls - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 16. Test No. 104: Vapour Pressure | OECD [oecd.org]

- 17. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. acri.gov.tw [acri.gov.tw]

- 21. Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 23. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Sources and Fate of Polychlorinated Biphenyl (PCB) Congener 168: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that have garnered significant scientific and regulatory attention due to their widespread environmental distribution and potential for adverse health effects. This technical guide focuses specifically on PCB congener 168 (2,2',3,3',4,5,5'-Heptachlorobiphenyl), providing an in-depth overview of its environmental sources, fate, and the analytical methodologies used for its detection and quantification. While often found in complex mixtures with other congeners, understanding the specific behavior of PCB 168 is crucial for accurate risk assessment and the development of effective remediation strategies.

Environmental Sources of Pthis compound

Historically, PCBs were manufactured and used in a wide range of industrial applications, including as dielectric fluids in transformers and capacitors, as heat transfer fluids, and as plasticizers in paints and plastics.[1] Although their production was banned in many countries in the 1970s, significant quantities of PCBs, including congener 168, persist in the environment.[1]

Primary sources of Pthis compound in the environment include:

-

Legacy Sources: Leaks and improper disposal of old electrical equipment containing PCB-based dielectric fluids are a major ongoing source.[1] Landfills and hazardous waste sites containing these materials can release PCBs into the surrounding soil, water, and air.[1]

-

Industrial Emissions: Certain industrial processes, even today, can unintentionally produce and release PCBs as byproducts.[2]

-

Environmental Cycling: Once released, PCBs can undergo long-range atmospheric transport, leading to their deposition in remote areas far from their original source.[3] They can also cycle between different environmental compartments, such as from water to sediment and back into the water column.[3]

Environmental Fate of Pthis compound

The environmental fate of Pthis compound is governed by its physicochemical properties, including its low water solubility, high lipophilicity, and resistance to degradation. These characteristics contribute to its persistence and tendency to bioaccumulate.

Partitioning and Transport

Due to its hydrophobic nature, Pthis compound strongly adsorbs to organic matter in soil and sediment.[3] In aquatic environments, it is predominantly found in the sediment rather than dissolved in the water column.[3] Through atmospheric transport, Pthis compound can be distributed globally.[3]

Degradation Pathways

While highly persistent, Pthis compound can undergo slow degradation through several pathways:

-

Anaerobic Dechlorination: In anoxic environments like deep sediments, microorganisms can reductively dechlorinate highly chlorinated PCBs, removing chlorine atoms from the biphenyl structure.[4][5][6] This process can transform Pthis compound into lower chlorinated congeners, which may be more susceptible to further degradation.[4][5][6] The estimated rate constants for anaerobic dechlorination of various PCB congeners range from 0.0001 to 0.133 per day.[7][8]

-

Aerobic Biodegradation: Aerobic microorganisms possess enzymatic pathways, primarily involving dioxygenase enzymes, that can break down the biphenyl rings of less chlorinated PCBs.[9][10][11] While highly chlorinated congeners like Pthis compound are generally more resistant to aerobic attack, prior anaerobic dechlorination can enhance their susceptibility to this degradation route.[9][10][11]

-

Metabolism in Biota: Organisms can metabolize PCBs through enzymatic processes, primarily involving cytochrome P450 monooxygenases.[12] This can lead to the formation of hydroxylated metabolites (OH-PCBs).[12]

-

Photodegradation: While a potential degradation pathway in surface waters and the atmosphere, the effectiveness of photodegradation for highly chlorinated PCBs like congener 168 is limited.

The half-life of PCBs in soil can range from years to decades, highlighting their extreme persistence in the environment.[13]

Bioaccumulation and Biomagnification

The high lipophilicity of Pthis compound leads to its significant bioaccumulation in the fatty tissues of organisms.[3] As it moves up the food chain, its concentration increases at each trophic level, a process known as biomagnification.[2][3][14][15] This results in the highest concentrations of Pthis compound being found in top predators, including marine mammals and birds of prey.[2][3][14][15]

Table 1: Quantitative Data on PCB 153/168 Concentrations in Environmental and Biological Matrices

| Matrix | Location | Concentration (ng/g) | Notes |

| Human Brain Tissue | - | Average: 1084 ± 615 pg/g ww (older donors) | Co-eluting pair (PCB 153/168) |

| Residential Soil | East Chicago, IN | Geometric Mean: 6.4 ng/g dw | Co-eluting pair (PCB 153+168) |

| Blood Serum (lipid weight) | - | Geometric Mean: 2.18 ng/g | Co-eluting with PCB 153 |

Note: Data specifically for Pthis compound is scarce due to its common co-elution with PCB 153 in many analytical methods. The data presented here is for the combined concentration of these two congeners.

Experimental Protocols for the Analysis of Pthis compound

The accurate quantification of Pthis compound in environmental matrices requires sophisticated analytical techniques to achieve the necessary sensitivity and selectivity, especially given its frequent co-elution with PCB 153.

Sample Collection and Preparation

Proper sample collection is critical to avoid contamination. Samples of soil, sediment, water, and biota should be collected in pre-cleaned glass containers.

Sample Preparation Workflow:

Caption: General workflow for the preparation of environmental samples for PCB analysis.

Extraction

Several methods are employed for the extraction of PCBs from various matrices:

-

Soxhlet Extraction: A classic and robust method involving continuous extraction with an organic solvent.[16][17][18]

-

Pressurized Liquid Extraction (PLE): A more modern and efficient technique that uses elevated temperature and pressure to reduce extraction time and solvent consumption.[19]

-

Solid-Phase Extraction (SPE): Commonly used for water samples to concentrate PCBs onto a solid sorbent.[20]

Cleanup

Crude extracts often contain interfering compounds that must be removed prior to instrumental analysis. Common cleanup techniques include:

-

Gel Permeation Chromatography (GPC): Separates PCBs from high-molecular-weight lipids.

-

Adsorption Chromatography: Using materials like Florisil or silica gel to remove polar interferences.[18]

Instrumental Analysis

High-resolution gas chromatography is essential for separating individual PCB congeners.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification and quantification of PCBs. High-resolution mass spectrometry (GC-HRMS) is often required to achieve the low detection limits needed for environmental monitoring and to differentiate between co-eluting congeners.[21][22][23][24]

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Can be used to resolve co-eluting isomers, such as Pthis compound and PCB 153, by utilizing specific precursor-to-product ion transitions.[25][26]

Table 2: Key EPA Analytical Methods for PCB Congener Analysis

| Method | Description | Instrumentation |

| EPA Method 1668C | Determination of chlorinated biphenyl congeners in various matrices by HRGC/HRMS.[12][21][24] | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) |

| EPA Method 8082A | Analysis of PCBs by gas chromatography, suitable for Aroclors and some individual congeners.[27] | Gas Chromatography with Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS) |

| EPA Method 1628 | Determination of all 209 PCB congeners by low-resolution GC/MS using selected ion monitoring (SIM).[20] | Gas Chromatography/Low-Resolution Mass Spectrometry (GC/LRMS) |

Analytical Workflow for PCB Congener Analysis:

Caption: A simplified workflow of instrumental analysis for PCB congeners.

Conclusion

PCB congener 168 is a persistent and bioaccumulative environmental contaminant with historical and ongoing sources. Its environmental fate is characterized by strong partitioning to soil and sediment, slow degradation, and significant biomagnification in food webs. The analysis of Pthis compound is challenging due to its co-elution with PCB 153, often necessitating the use of advanced analytical techniques such as GC-HRMS or GC-MS/MS for accurate quantification. Further research is needed to better understand the specific degradation rates and bioaccumulation potential of Pthis compound to refine environmental risk assessments and guide remediation efforts. This technical guide provides a foundational understanding for researchers and professionals working to address the complex challenges posed by PCB contamination.

References

- 1. Bioaccumulation factors for PCBs revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polychlorinated biphenyls in a grassland food network: Concentrations, biomagnification, and transmission of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PCBs: 2. What happens to PCBs in the environment? [greenfacts.org]

- 4. In Situ Treatment of PCBs by Anaerobic Microbial Dechlorination in Aquatic Sediment: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aerobic and anaerobic PCB biodegradation in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reductive dechlorination of polychlorinated biphenyls by anaerobic microorganisms from sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estimation of rate constants of PCB dechlorination reactions using an anaerobic dehalogenation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biodegradation of pc bs | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. Aerobic degradation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses [apps.ecology.wa.gov]

- 13. Occurrence and spatial distribution of individual polychlorinated biphenyl congeners in residential soils from East Chicago, southwest Lake Michigan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The concentration and biomagnification of PCBs and PBDEs across four trophic levels in a marine food web - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. lspa.memberclicks.net [lspa.memberclicks.net]

- 17. fms-inc.com [fms-inc.com]

- 18. researchgate.net [researchgate.net]

- 19. agilent.com [agilent.com]

- 20. epa.gov [epa.gov]

- 21. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]

- 22. amptius.com [amptius.com]

- 23. esslabshop.com [esslabshop.com]

- 24. epa.gov [epa.gov]

- 25. ftp.sccwrp.org [ftp.sccwrp.org]

- 26. researchgate.net [researchgate.net]

- 27. epa.gov [epa.gov]

A Technical Guide to Historical Environmental Concentrations of CB 168

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of historical data on the environmental concentrations of polychlorinated biphenyl (PCB) congener 168 (CB 168). This document summarizes quantitative data from various environmental matrices, details the analytical methodologies employed in these studies, and presents a visual representation of a typical analytical workflow. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental health.

Introduction to this compound

Polychlorinated biphenyls are a class of 209 individual chemical compounds, known as congeners, that were widely used in industrial applications due to their chemical stability and electrical insulating properties.[1][2] Despite their production being banned in many countries in the 1970s, PCBs persist in the environment due to their resistance to degradation.[1] this compound, a specific hexachlorobiphenyl congener, is of particular interest due to its presence in various environmental compartments and its potential for bioaccumulation. Understanding its historical concentrations is crucial for assessing long-term environmental trends and potential human exposure.

Historical Environmental Concentrations of this compound

The following tables summarize historical quantitative data on the concentrations of this compound in soil, sediment, and human biomonitoring samples. These values provide a snapshot of the extent of environmental contamination and human exposure over time.

Table 1: this compound Concentrations in Soil

| Location/Study | Year(s) of Sampling | Concentration Range (ng/g dry weight) | Notes |

| East Chicago, Indiana, USA | Not Specified | Part of a dominant congener profile with an average fraction of at least 0.03 | Co-eluted with PCB 153.[3] |

Table 2: this compound Concentrations in Sediment

| Location/Study | Year(s) of Sampling | Concentration Range (ng/g) | Notes |

| OSPAR Maritime Area (sub-regions) | 1995-2015 | Concentrations of most PCB congeners are below the Environmental Assessment Criteria (EAC), with the exception of CB118 in some areas.[4] | General trend of decreasing PCB concentrations in several sub-regions.[4] |

| Ogun and Ona Rivers, Nigeria | Not Specified | Elevated concentrations of high-molecular-weight PCB congeners detected downstream of discharge points. | Industrial discharges are a significant source of PCBs in these rivers.[5] |

| Nakdong River, Korea | Not Specified | Total PCB levels ranged from 0.124 to 79.2 ng/g dry weight. | Higher concentrations were associated with a greater proportion of higher-chlorinated PCBs.[6] |

Table 3: this compound Concentrations in Human Biomonitoring Samples

| Population/Study | Matrix | Year(s) of Sampling | Concentration | Notes |

| EWG/Commonweal Studies | Blood Serum | Not Specified | Geometric mean: 2.18 ng/g (lipid weight) | Found in 29 of 35 people tested; co-eluted with PCB 153.[7] |

| Anniston, Alabama, USA Residents | Blood Serum | Not Specified | A significant contributor to the total PCB concentration. | |

| NHANES 2001-2004 | Blood Serum | 2001-2004 | Median sum of four major PCBs (118, 138, 153, 180) was 71 ng/g lipid. | This compound is often analyzed with these major congeners.[8] |

| Individuals exposed to indoor air contamination | Blood | Not Specified | Median total PCB burden was 559 ng/g lipid weight. | Lower-chlorinated PCBs in indoor air contribute to blood levels.[9] |

Experimental Protocols for this compound Analysis

The determination of this compound concentrations in environmental and biological samples typically involves sophisticated analytical techniques. The following outlines a general workflow and references standard methods developed by the U.S. Environmental Protection Agency (EPA).

Sample Collection and Preparation

-

Soil and Sediment: Samples are collected using stainless steel corers or grabs. They are typically homogenized and stored frozen until analysis. A representative subsample is taken for extraction.

-

Water: Water samples are collected in amber glass bottles to prevent photodegradation.[10] Depending on the expected concentration, a large volume may be required.[10]

-

Human Serum: Blood samples are collected by venipuncture and processed to separate the serum. Samples are stored frozen.

Extraction

The goal of extraction is to isolate the PCBs from the sample matrix.

-

Soil and Sediment (EPA Method 8082A/1668C): Soxhlet extraction or pressurized fluid extraction (PFE) are commonly used techniques.[11][12] A solvent mixture, such as hexane/acetone, is used to extract the PCBs from the solid matrix.[12]

-

Water (EPA Method 1668C): Liquid-liquid extraction with a solvent like dichloromethane is a common method.[10] Solid-phase extraction (SPE) can also be used to concentrate the analytes from a large volume of water.

-

Human Serum: Extraction is typically performed using a solvent mixture after denaturation of proteins.[13]

Cleanup

Crude extracts contain co-extracted substances that can interfere with the analysis. Cleanup steps are essential to remove these interferences.

-

Sulfur Removal: For sediment and some soil samples, elemental sulfur is removed, often by treatment with copper.

-

Lipid Removal: For biological samples like serum, lipids are removed using techniques such as gel permeation chromatography (GPC) or treatment with concentrated sulfuric acid.[13]

-

Fractionation: Column chromatography using adsorbents like silica gel or Florisil is used to separate PCBs from other co-extracted organic compounds like pesticides.[13]

Instrumental Analysis

-

Gas Chromatography (GC): The cleaned-up extract is injected into a gas chromatograph, which separates the individual PCB congeners based on their boiling points and interaction with the chromatographic column.[11][12]

-

Detection:

-

Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds like PCBs and has been historically used for their detection.[12]

-

Mass Spectrometry (MS): Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), provides definitive identification and quantification of individual congeners.[11] Isotope dilution techniques, using 13C-labeled internal standards, are often employed for accurate quantification (as in EPA Method 1668C).[11]

-

Visualization of Analytical and Environmental Pathways

The following diagrams illustrate the typical workflow for the analysis of this compound in an environmental sample and the general environmental fate of PCBs.

Caption: General workflow for the analysis of this compound in environmental samples.

Caption: Environmental fate and transport pathways of PCBs.

Environmental Fate and Transport of this compound

The environmental behavior of this compound, like other PCBs, is governed by its physicochemical properties. As a hexachlorobiphenyl, it has low water solubility and a high octanol-water partition coefficient (Kow), indicating a strong tendency to adsorb to organic matter in soil and sediment.[14] This makes these compartments significant environmental sinks for this compound.

PCBs are subject to long-range environmental transport.[15] They can volatilize from contaminated surfaces and be transported in the atmosphere, eventually being redeposited in distant locations.[15] In aquatic systems, they are primarily associated with suspended particles and sediments.[15]

PCBs are persistent, but they can undergo biotransformation.[16][17] In anaerobic environments, highly chlorinated congeners can be reductively dechlorinated by microorganisms.[16][18] The resulting less-chlorinated congeners may then be subject to aerobic degradation.[17][18] The specific degradation pathways and rates for this compound are a subject of ongoing research.

Conclusion

This technical guide has provided a summary of historical environmental concentration data for this compound, outlined the standard analytical methodologies for its detection, and visualized a typical analytical workflow. The data indicates the widespread presence of this compound in various environmental matrices and in human tissues, highlighting the persistence and bioaccumulative nature of this compound. The detailed experimental protocols and the understanding of its environmental fate are essential for ongoing monitoring, risk assessment, and the development of remediation strategies. This information serves as a critical resource for scientists and professionals working to understand and mitigate the long-term impacts of persistent organic pollutants.

References

- 1. in.gov [in.gov]

- 2. Polychlorinated Biphenyls (PCBs) | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 3. Occurrence and spatial distribution of individual polychlorinated biphenyl congeners in residential soils from East Chicago, southwest Lake Michigan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oap-cloudfront.ospar.org [oap-cloudfront.ospar.org]

- 5. Concentration of polychlorinated biphenyl (PCB) congeners in the muscle of Clarias gariepinus and sediment from inland rivers of southwestern Nigeria and estimated potential human health consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polychlorinated Biphenyl Congeners in River Sediments: Distribution and Source Identification Using Multivariate Factor Analysis [agris.fao.org]

- 7. ewg.org [ewg.org]

- 8. epa.gov [epa.gov]

- 9. mdpi.com [mdpi.com]

- 10. Analytical Method [keikaventures.com]

- 11. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 12. esslabshop.com [esslabshop.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. researchgate.net [researchgate.net]

- 15. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Remediation of Polychlorinated Biphenyls (PCBs) in Contaminated Soils and Sediment: State of Knowledge and Perspectives [frontiersin.org]

- 17. Bioremediation of PCBs | Encyclopedia MDPI [encyclopedia.pub]

- 18. Bioremediation of polychlorinated biphenyls - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on the Bioaccumulation and Biomagnification of PCB 168

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioaccumulation and biomagnification of Polychlorinated Biphenyl (PCB) congener 168. PCBs are persistent organic pollutants that pose significant environmental and health risks due to their tendency to accumulate in organisms and magnify through the food web. This document synthesizes available data on PCB 168, details relevant experimental protocols, and visualizes key pathways and processes.

Core Concepts: Bioaccumulation and Biomagnification

Bioaccumulation refers to the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. This occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion. The lipophilic nature of PCBs facilitates their accumulation in the fatty tissues of organisms.

Biomagnification , also known as bioamplification or biological magnification, is the increasing concentration of a substance, such as a toxic chemical, in the tissues of organisms at successively higher levels in a food chain. This process occurs because the contaminant is persistent, meaning it cannot be easily broken down, and is passed up the food chain.

Quantitative Data on Pthis compound Accumulation

Obtaining precise quantitative bioaccumulation and biomagnification data specifically for Pthis compound is challenging due to analytical difficulties, primarily its co-elution with the more abundant congener, PCB 153, during chromatographic analysis. However, studies analyzing a wide range of PCB congeners provide insights into its behavior.

A key physicochemical property governing the bioaccumulation potential of a hydrophobic organic compound like Pthis compound is the octanol-water partition coefficient (Kow) . A higher log Kow value indicates greater lipophilicity and a higher tendency to accumulate in fatty tissues.

Table 1: Physicochemical Properties of Pthis compound

| Property | Value | Reference |

| IUPAC Name | 2,3',4,4',5',6-Hexachlorobiphenyl | [1] |

| CAS Number | 59291-65-5 | [2] |

| Molecular Formula | C₁₂H₄Cl₆ | |

| Log Kow | 7.26 |

Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs) are other important metrics. BAF is the ratio of a chemical's concentration in an organism to its concentration in the surrounding environment (water, in aquatic systems), considering all routes of exposure, including diet. BCF is the ratio of a chemical's concentration in an organism to its concentration in the water, considering uptake from water only. Due to the analytical challenges, specific, experimentally derived BAF and BCF values for Pthis compound are not consistently reported in the literature. However, its high lipophilicity suggests that these factors would be significant.

Experimental Protocols

The accurate quantification of Pthis compound in biological and environmental matrices is critical for assessing its bioaccumulation and biomagnification potential. The primary challenge is its chromatographic co-elution with PCB 153. Advanced analytical techniques are required for their separation and individual quantification.

Sample Preparation and Extraction from Biota (e.g., Fish Tissue)

A common procedure for extracting PCBs from fish tissue involves the following steps:

-

Homogenization : A representative sample of the tissue is homogenized to ensure uniformity.

-

Drying : The homogenized sample is mixed with a drying agent like sodium sulfate to remove water.

-

Solvent Extraction : The dried sample is extracted with an organic solvent, typically a mixture of hexane and dichloromethane, using methods such as Soxhlet extraction, accelerated solvent extraction (ASE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

-

Lipid Removal (Cleanup) : The extract, rich in lipids, undergoes a cleanup step to remove these interfering compounds. This is often achieved using gel permeation chromatography (GPC) or by treatment with concentrated sulfuric acid.

-

Fractionation : Further cleanup and fractionation may be performed using column chromatography with adsorbents like silica gel or Florisil to separate PCBs from other co-extracted compounds like pesticides.

Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

To overcome the co-elution of Pthis compound and PCB 153, gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is the method of choice.[5][6]

-

Gas Chromatography (GC) : A high-resolution capillary column with a specific stationary phase (e.g., a TRACE TR-PCB 8MS column) is used to achieve the best possible separation of the congeners.[5] The oven temperature program is optimized to maximize the resolution between the target analytes.

-

Tandem Mass Spectrometry (MS/MS) : This technique provides a higher degree of selectivity compared to single quadrupole MS.

-

Precursor Ion Selection : In the first quadrupole, the molecular ions of the hexachlorobiphenyls (which include both PCB 153 and 168) are selected.

-

Collision-Induced Dissociation (CID) : The selected precursor ions are fragmented in a collision cell.

-

Product Ion Monitoring : In the second quadrupole, specific product ions that are characteristic of each congener are monitored. By selecting unique precursor-to-product ion transitions (Selected Reaction Monitoring - SRM), it is possible to differentiate and quantify co-eluting congeners.

-

Table 2: Example GC-MS/MS Parameters for PCB Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | TRACE TR-PCB 8 MS (or similar) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Optimized temperature ramp (e.g., start at 100°C, ramp to 320°C) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) | e.g., 360 (for hexachlorobiphenyls) |

| Product Ions (m/z) | Specific to Pthis compound and PCB 153 |

| Collision Energy | Optimized for fragmentation of each congener |

Visualizations

Trophic Magnification of Pthis compound

The following diagram illustrates the process of biomagnification of Pthis compound through a simplified aquatic food web. Due to its high lipophilicity (high log Kow), Pthis compound is readily absorbed by organisms and is not easily eliminated, leading to increasing concentrations at higher trophic levels.

Caption: Biomagnification of Pthis compound through an aquatic food web.

Experimental Workflow for Pthis compound Analysis in Biota

This diagram outlines the key steps in a typical laboratory workflow for the analysis of Pthis compound in a biological sample, such as fish tissue.

Caption: A typical experimental workflow for Pthis compound analysis.

Signaling Pathways and Bioaccumulation

The bioaccumulation of PCBs can be influenced by the organism's ability to metabolize these compounds. The metabolism of xenobiotics like PCBs is often regulated by specific signaling pathways involving nuclear receptors. While research specifically on Pthis compound is limited, studies on other PCBs suggest the involvement of the following pathways:

-

Aryl hydrocarbon Receptor (AHR) Pathway : Dioxin-like PCBs are known to be potent activators of the AHR.[7][8] Activation of this pathway leads to the induction of cytochrome P450 enzymes (e.g., CYP1A1), which can metabolize some PCB congeners. The structure of Pthis compound (a hexachlorobiphenyl) makes it a potential, though likely weaker, ligand for the AHR compared to coplanar PCBs.

-

Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) Pathways : Non-dioxin-like PCBs can activate CAR and PXR.[3][9] These receptors regulate the expression of other cytochrome P450 enzymes (e.g., CYP2B, CYP3A) and transporters involved in the metabolism and elimination of xenobiotics. The extent to which Pthis compound interacts with these pathways and how this affects its bioaccumulation requires further investigation.

The diagram below illustrates the general logic of how these signaling pathways can influence the bioaccumulation of a PCB congener.

Caption: Signaling pathways influencing Pthis compound's fate in an organism.

Conclusion

Pthis compound, a hexachlorobiphenyl congener, possesses a high log Kow, indicating a strong potential for bioaccumulation and biomagnification in environmental food webs. While the direct quantification of its bioaccumulation metrics is hampered by analytical challenges, particularly its co-elution with PCB 153, its physicochemical properties strongly suggest it is a persistent and bioaccumulative compound. Advanced analytical techniques such as GC-MS/MS are necessary for its accurate determination. Further research is needed to fully elucidate the specific bioaccumulation factors of Pthis compound in various species and to understand its interaction with metabolic signaling pathways like AHR, CAR, and PXR, which ultimately influence its persistence in organisms. This knowledge is crucial for accurate risk assessment and the development of effective remediation strategies for PCB-contaminated sites.

References

- 1. epa.gov [epa.gov]

- 2. Structure-activity relationship of non-coplanar polychlorinated biphenyls toward skeletal muscle ryanodine receptors in rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Traits and the Transfer of Persistent Organic Pollutants through River Food Webs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pragolab.cz [pragolab.cz]

- 6. shimadzu.com [shimadzu.com]

- 7. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. endocrine-abstracts.org [endocrine-abstracts.org]

- 9. researchgate.net [researchgate.net]

Degradation Pathways of PCB Congener 168: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that pose significant environmental and health risks. PCB congener 168, chemically designated as 2,2',3,3',5,5',6,6'-octachlorobiphenyl, is a highly chlorinated biphenyl that is frequently detected in environmental and biological samples, indicating its resistance to degradation and potential for bioaccumulation. Understanding the degradation pathways of PCB 168 is crucial for developing effective remediation strategies and for assessing its toxicological impact. This technical guide provides a comprehensive overview of the known and inferred degradation pathways of PCB congener 168, including microbial, chemical, and metabolic routes. It also details common experimental protocols for studying PCB degradation and presents available data in a structured format.

Microbial Degradation

Microbial degradation is a key process for the natural attenuation of PCBs in the environment. This process can occur under both anaerobic and aerobic conditions, often in a sequential manner where anaerobic dechlorination is followed by aerobic degradation of the less chlorinated congeners.

Anaerobic Reductive Dechlorination

Under anaerobic conditions, highly chlorinated PCBs like congener 168 are primarily degraded through reductive dechlorination. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, carried out by anaerobic microorganisms that use PCBs as electron acceptors in a process known as dehalorespiration[1][2][3][4]. While specific studies detailing the complete anaerobic degradation pathway of Pthis compound are limited, the general principles of reductive dechlorination of highly chlorinated PCBs suggest a stepwise removal of chlorine atoms. The positions of chlorine removal are influenced by the specific microbial communities present and the environmental conditions[1][5]. For highly chlorinated congeners, dechlorination often begins at the meta and para positions, as these are more accessible than the sterically hindered ortho positions[1].

Inferred Anaerobic Dechlorination Pathway of Pthis compound:

Based on general knowledge of PCB dechlorination, the degradation of 2,2',3,3',5,5',6,6'-octachlorobiphenyl would likely proceed through the formation of various hepta-, hexa-, and penta-chlorobiphenyls as chlorine atoms are sequentially removed. The specific daughter products would depend on the dechlorinating microorganisms and their enzymatic machinery.

Aerobic Degradation

Aerobic degradation of PCBs is typically effective for less chlorinated congeners (those with five or fewer chlorine atoms)[1][2]. Highly chlorinated congeners like Pthis compound are generally resistant to aerobic attack due to the high number of chlorine substituents, which sterically hinder the initial enzymatic oxidation step[1]. Therefore, aerobic degradation of Pthis compound is unlikely to occur as a primary degradation pathway. However, the less chlorinated products resulting from anaerobic dechlorination of Pthis compound can subsequently undergo aerobic degradation[2][6].

The aerobic pathway involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the biphenyl rings, leading to ring cleavage and eventual mineralization to carbon dioxide, water, and chloride ions.

Metabolic Pathways in Organisms

In vertebrates, including humans, PCBs are metabolized primarily by the cytochrome P450 (CYP) enzyme system in the liver[7][8]. This metabolic process aims to increase the water solubility of the lipophilic PCB molecules to facilitate their excretion. For highly chlorinated PCBs like congener 168, metabolism is generally slow, contributing to their long biological half-lives.

The primary metabolic transformation is hydroxylation, leading to the formation of hydroxylated PCBs (OH-PCBs)[7][8][9]. These OH-PCBs can be further conjugated with glucuronic acid or sulfate to enhance their elimination[9]. However, some OH-PCB metabolites are persistent and can be more toxic than the parent congeners[7][9].

For Pthis compound, specific hydroxylated metabolites have been identified in biological samples, including:

The formation of these metabolites suggests that the CYP-mediated oxidation of Pthis compound can occur at different positions on the biphenyl rings. The resulting OH-PCBs can be retained in the blood and other tissues[7][11].

Photochemical Degradation

Photochemical degradation can be an important abiotic pathway for the transformation of PCBs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight[12][13]. This process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of carbon-chlorine bonds and subsequent dechlorination. The rate and extent of photodegradation are influenced by factors such as the presence of photosensitizers (e.g., humic substances) and the specific chlorine substitution pattern of the congener[12]. Highly chlorinated PCBs are susceptible to photodegradation, which typically results in the formation of less chlorinated congeners. While specific quantitative data for the photodegradation of Pthis compound is scarce, it is expected to undergo reductive dechlorination upon exposure to UV light.

Quantitative Data on Pthis compound Degradation

Quantitative data specifically on the degradation rates and half-lives of PCB congener 168 are limited in the scientific literature. Most studies focus on less chlorinated congeners or commercial PCB mixtures. However, due to its high degree of chlorination, Pthis compound is expected to be highly persistent.

| Parameter | Value | Conditions/Source |

| Biological Half-Life (in humans) | Estimated to be long, likely in the range of several years to over a decade. | Inferred from its high persistence and detection in human tissues[11][14]. Specific half-life data for Pthis compound is not readily available, but the intrinsic elimination half-life for persistent PCBs is estimated to be around 10-15 years[14]. |

| Soil Half-Life | Not specifically determined for Pthis compound. | For other highly chlorinated PCBs, soil half-lives can range from years to decades depending on environmental conditions[15]. |

| Identified Metabolites | 3-OH-Pthis compound, 2'-OH-Pthis compound | Detected in biological samples, indicating metabolic transformation[8][10]. |

Experimental Protocols

The study of PCB degradation pathways typically involves a combination of analytical techniques to identify and quantify the parent congener and its degradation products.

Sample Preparation and Extraction

-

Soil/Sediment Samples: Extraction is commonly performed using methods like Soxhlet extraction or pressurized liquid extraction (PLE) with organic solvents such as hexane, acetone, or a mixture thereof. The extract is then concentrated and subjected to cleanup procedures to remove interfering substances.

-

Biological Tissues: Samples are typically homogenized and extracted with organic solvents. Lipids are a major interference and are removed through techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).

-

Water Samples: Liquid-liquid extraction with a non-polar solvent or solid-phase extraction is used to concentrate the PCBs from the aqueous matrix.

Analytical Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the analysis of PCBs and their metabolites[16][17][18][19].

-

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (often a triple quadrupole or high-resolution mass spectrometer for enhanced selectivity and sensitivity).

-

Column: A low-polarity capillary column, such as a DB-5ms or equivalent, is typically used for the separation of PCB congeners.

-

Injection: Splitless injection is commonly employed for trace analysis.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to achieve high specificity and low detection limits for the target analytes.

-

Derivatization: For the analysis of hydroxylated metabolites (OH-PCBs), a derivatization step (e.g., methylation or silylation) is often necessary to improve their chromatographic behavior and volatility[20].

Experimental Workflow for Studying Microbial Degradation

Signaling Pathways and Logical Relationships

Inferred Metabolic Pathway of Pthis compound in Vertebrates

The following diagram illustrates the likely metabolic pathway of Pthis compound in vertebrates, leading to the formation of hydroxylated metabolites.

Sequential Anaerobic-Aerobic Degradation Logic

The most plausible pathway for the complete degradation of highly chlorinated PCBs like congener 168 in the environment is a sequential anaerobic and aerobic process.

Conclusion

PCB congener 168 is a highly persistent and bioaccumulative compound. While specific quantitative data on its degradation rates are scarce, its degradation is understood to proceed through several potential pathways. In anaerobic environments, reductive dechlorination is the primary mechanism, leading to the formation of less chlorinated congeners. These intermediates can then be subjected to aerobic degradation. In vertebrates, Pthis compound is slowly metabolized by the cytochrome P450 system to form hydroxylated metabolites that may persist in the body. Photochemical degradation can also contribute to its transformation in the presence of sunlight. Further research is needed to fully elucidate the specific degradation pathways and kinetics of Pthis compound to better predict its environmental fate and develop more effective remediation technologies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Aerobic and anaerobic PCB biodegradation in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive dechlorination of polychlorinated biphenyls by anaerobic microorganisms from sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Situ Treatment of PCBs by Anaerobic Microbial Dechlorination in Aquatic Sediment: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modeled Pathways and Fluxes of PCB Dechlorination by Redox Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the biodegradation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fetal Exposure to PCBs and Their Hydroxylated Metabolites in a Dutch Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxylated and Sulfated Metabolites of Commonly Observed Airborne Polychlorinated Biphenyls Display Selective Uptake and Toxicity in N27, SH-SY5Y, and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photodegradation of polychlorinated biphenyls (PCBs) on suspended particles from the Yellow River under sunlight irradiation: QSAR model and mechanism analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Intrinsic Human Elimination Half-Lives of Polychlorinated Biphenyls Derived from the Temporal Evolution of Cross-Sectional Biomonitoring Data from the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oehha.ca.gov [oehha.ca.gov]

- 16. cromlab-instruments.es [cromlab-instruments.es]

- 17. researchgate.net [researchgate.net]

- 18. shimadzu.com [shimadzu.com]

- 19. researchgate.net [researchgate.net]

- 20. Analytical approaches for the determination of PCB metabolites in blood: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Endocrine Effects of CB 168: A Comprehensive Technical Review

The initial search for "CB 168" did not yield any specific compound with this identifier within the context of endocrine research. Scientific literature is rich with information on the broader class of compounds known as cannabinoids and their intricate interactions with the endocrine system. These interactions are primarily mediated by the endocannabinoid system (ECS), a complex cell-signaling network that plays a crucial role in regulating a wide array of physiological processes, including hormone secretion and metabolism.

The ECS, comprising cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation, is known to influence:

-

The Hypothalamic-Pituitary-Adrenal (HPA) Axis: This axis is the central stress response system, and its modulation by cannabinoids can affect the release of hormones like cortisol.

-

The Hypothalamic-Pituitary-Gonadal (HPG) Axis: Cannabinoids can impact the secretion of reproductive hormones, including gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), testosterone, and estrogen.[1][2]

-

Energy Metabolism and Appetite: The ECS is a key regulator of food intake and energy balance, influencing hormones such as ghrelin, leptin, and insulin.

While extensive data exists for well-known cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), the absence of specific data for "this compound" prevents the creation of a detailed technical guide as requested. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways are contingent on the availability of primary research focused on this particular compound.

It is possible that "this compound" may be an internal company code, a novel compound not yet described in published literature, or a misidentification of another molecule. For instance, a search did identify a compound designated as CCX168 (avacopan), an inhibitor of the complement C5a receptor, but the available information does not link it to endocrine effects.[3]

Moving Forward:

To facilitate the creation of the requested in-depth technical guide, further clarification on the identity of "this compound" is necessary. Should "this compound" be an alternative name for a known cannabinoid or another class of endocrine-active compound, providing this information would enable a targeted and comprehensive literature search. With specific data, it would be possible to construct the detailed tables, experimental methodologies, and signaling pathway diagrams as originally outlined. Without this crucial information, any attempt to describe the endocrine effects of "this compound" would be purely speculative and fall outside the scope of a scientifically rigorous technical document.

References

- 1. Endocannabinoids and the Endocrine System in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Complex Interplay between Endocannabinoid System and the Estrogen System in Central Nervous System and Periphery [mdpi.com]

- 3. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of PCB-168 in Soil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the detection and quantification of Polychlorinated Biphenyl (PCB) congener 168 (2,2',3,3',4,5,5'-Heptachlorobiphenyl) in soil matrices. The methodologies outlined below are established analytical techniques widely employed in environmental testing and research. They offer varying levels of sensitivity, selectivity, and throughput to suit different analytical needs, from high-throughput screening to highly sensitive congener-specific quantification.

Method 1: High-Sensitivity Analysis using Accelerated Solvent Extraction (ASE) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method provides a highly sensitive and selective approach for the quantification of PCB-168, suitable for trace-level analysis and complex soil matrices. It is based on established principles of pressurized fluid extraction and triple quadrupole mass spectrometry.

Experimental Protocol

1. Sample Preparation and Extraction (Based on U.S. EPA Method 3545A)

-

Sample Pre-treatment: Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved sample thoroughly.

-

Cell Preparation: Place a cellulose filter at the bottom of a 34 mL extraction cell. Add 5 g of activated silica gel for in-line cleanup, followed by another cellulose filter.[1]

-

Sample Loading: Mix 1.0 g of the dried and sieved soil sample with a sufficient amount of diatomaceous earth (ASE Prep DE).[1] Transfer the mixture into the prepared extraction cell. Spike the sample with a surrogate standard solution (e.g., ¹³C₁₂-labeled PCB congeners) to monitor extraction efficiency.[1] Fill any remaining volume in the cell with diatomaceous earth.

-

Accelerated Solvent Extraction (ASE):

2. Extract Concentration and Cleanup

-

Collect the extract in a vial.

-

Add an internal standard (e.g., Decachlorobiphenyl) for quantification.[1]

-

Concentrate the extract to a final volume of approximately 1 mL using a gentle stream of nitrogen or a suitable evaporation system.[1][2]

-

If further cleanup is required, pass the concentrated extract through a solid-phase extraction (SPE) column containing Florisil or silica gel treated with sulfuric acid.

3. Instrumental Analysis (GC-MS/MS)

-

Gas Chromatograph (GC) Conditions:

-

Column: TRACE™ TR-PCB 8 MS capillary column (50 m x 0.25 mm x 0.25 µm) or equivalent.[3]

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Temperature Program: 100°C (hold for 2 min), ramp to 220°C at 25°C/min, then to 280°C at 5°C/min, and finally to 310°C at 20°C/min (hold for 2 min).[4]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

-

-

Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Reaction Monitoring (SRM). Specific precursor and product ions for PCB-168 and internal/surrogate standards should be selected for high selectivity.

-

Transfer Line Temperature: 300°C

-

Ion Source Temperature: 230°C

-

Quantitative Data

| Parameter | Typical Value | Reference |

| Recovery | 84.2% - 112.6% (for a range of PCBs) | [4] |

| Instrument Detection Limit (IDL) | 0.015 ng/kg to 0.095 ng/kg (for various PCB congeners) | [3] |

| Limit of Quantitation (LOQ) | 0.01 - 0.05 ng/g (for selected PCB congeners) |

Experimental Workflow Diagram

Method 2: Rapid Screening using QuEChERS Extraction and Gas Chromatography-Mass Spectrometry (GC-MS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a simpler, faster, and more environmentally friendly alternative for the extraction and cleanup of PCBs from soil. It is well-suited for screening large numbers of samples.

Experimental Protocol

1. Sample Extraction (Modified QuEChERS)

-

Sample Hydration: Weigh 5 g of soil into a 50 mL centrifuge tube. Add 10 mL of purified water and a ceramic homogenizer. Shake to hydrate the sample.

-

Solvent Extraction: After 30 minutes, add 10 mL of acetonitrile to the tube. Seal and vortex for 3 minutes.

-

Salting Out: Add QuEChERS extraction salts (e.g., MgSO₄ and NaCl). Shake vigorously for 1 minute to induce phase separation.

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer Supernatant: Transfer 6 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE adsorbents (e.g., a mixture of primary secondary amine (PSA), C18, and MgSO₄).

-

Vortex and Centrifuge: Vortex the tube for 1 minute, then centrifuge for 5 minutes at 5,000 rpm.

3. Final Extract Preparation

-

Evaporation: Transfer 4 mL of the cleaned supernatant to a glass tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Add an internal standard and redissolve the residue in 1 mL of cyclohexane. Filter through a 0.22 µm PTFE filter prior to analysis.

4. Instrumental Analysis (GC-MS)

-

Gas Chromatograph (GC) Conditions:

-

Column: Agilent HP-5 MS UI (30 m × 0.25 mm, 0.25 μm) or equivalent.

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program: 100°C (hold for 2 min), ramp to 220°C at 25°C/min, then to 280°C at 5°C/min, and finally to 310°C at 20°C/min (hold for 2 min).[4]

-

Carrier Gas: Helium

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. For PCB-168, monitor characteristic ions.

-

Quantitative Data

| Parameter | Typical Value | Reference |

| Recovery | 70% - 120% (for a range of PCBs) | |

| Limit of Quantitation (LOQ) | 0.01 - 0.05 ng/g | |

| Relative Standard Deviation (RSD) | < 10% |

Experimental Workflow Diagram

Method 3: Standardized Analysis following U.S. EPA Method 8082A

This method is a widely recognized standard for the determination of PCBs as Aroclors or individual congeners in various matrices, including soil, using gas chromatography with an electron capture detector (GC-ECD).[5]

Experimental Protocol

1. Sample Extraction

-

A measured weight of the soil sample (typically 2 to 30 g) is extracted using an appropriate technique such as Soxhlet (Method 3540), Automated Soxhlet (Method 3541), or Pressurized Fluid Extraction (Method 3545A).[6]

-

A common solvent mixture for extraction is 1:1 methylene chloride/acetone.[7]

-

The extract is then dried and concentrated.

2. Extract Cleanup (U.S. EPA Method 3665)

-

To remove interferences, the extract is subjected to a cleanup procedure using sulfuric acid/potassium permanganate.[5] This step is crucial for the analysis of PCBs as it removes many co-extracted organic compounds that can interfere with the detection.

3. Instrumental Analysis (GC-ECD)

-

Gas Chromatograph (GC) Conditions:

-

An analytical system equipped with a gas chromatograph suitable for split/splitless injection and an electron capture detector (ECD).

-

The use of dual columns with different stationary phases is recommended for confirmation of PCB identification.[1]

-

-

Compound Identification:

-

Identification is based on the retention time matching of peaks in the sample chromatogram with those of a known PCB-168 standard.

-

Confirmation on a second, dissimilar column is required to minimize false positives.[8]

-

Quantitative Data

| Parameter | Typical Value | Reference |

| Recovery (Automated Soxhlet) | 65% - 99% (for Aroclor 1254) | [5] |